(E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime
Description
“(E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime” (CAS: 1823194-74-6) is a fluorinated imidazo[1,2-a]pyridine derivative with a molecular formula of C₁₀H₄ClF₆N₃O and a molecular weight of 331.6 g/mol . The compound features an imidazo[1,2-a]pyridine core substituted with chlorine and trifluoromethyl groups at positions 8 and 6, respectively, along with a trifluoroethanone oxime moiety at position 3. Its E/Z isomerism arises from the oxime group’s configuration. The compound has been marketed for laboratory use with a purity ≥95% but is currently listed as discontinued .
Structural highlights include:
- Chlorine and trifluoromethyl groups: Enhance electronegativity and metabolic stability.
- Fluorinated backbone: Improves lipophilicity and bioavailability.
Properties
IUPAC Name |
N-[1-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2,2,2-trifluoroethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF6N3O/c11-5-1-4(9(12,13)14)3-20-6(2-18-8(5)20)7(19-21)10(15,16)17/h1-3,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVFEROXYXOLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1C(F)(F)F)C(=NO)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime is a compound of interest due to its potential biological activities. This compound, with the CAS number 1823194-74-6, exhibits unique structural features that may contribute to its pharmacological properties. The following sections detail its biological activities based on available research findings.
Chemical Structure
The chemical structure of (E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime can be represented as follows:
This structure includes a chloro and trifluoromethyl group, which are known to influence biological activity.
Antimicrobial Activity
Research has indicated that compounds with imidazo[1,2-a]pyridine moieties often exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains. Specific studies on similar derivatives suggest that they can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Potential
The imidazo[1,2-a]pyridine derivatives have been explored for their anticancer properties. A study focusing on thiosemicarbazone derivatives indicated that modifications to the imidazo structure could enhance cytotoxicity against cancer cell lines. For example, compounds similar to (E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime were evaluated for their ability to induce apoptosis in K562 cells through mitochondrial pathway activation .
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterase enzymes. Compounds containing imidazo[1,2-a]pyridine structures have demonstrated varying degrees of inhibition against acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. The inhibition rates can provide insights into potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | Related compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria. |
| Anticancer Activity | Similar derivatives induced apoptosis in K562 cells; mechanisms include mitochondrial disruption and reactive oxygen species generation. |
| Cholinesterase Inhibition | Certain derivatives exhibited significant AChE inhibition with IC50 values indicating potential for neuroprotective effects. |
The biological activity of (E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime may be attributed to several mechanisms:
- Mitochondrial Dysfunction : Induction of mitochondrial permeability transition leading to apoptosis.
- Enzyme Inhibition : Competitive inhibition of key enzymes such as AChE.
- Oxidative Stress : Generation of reactive oxygen species contributing to cellular damage in cancer cells.
Comparison with Similar Compounds
Structural Analogs with Shared Core
Table 1: Key Structural Analogs
Key Observations :
- Functional Group Diversity : The target compound’s oxime group distinguishes it from analogs with ester (e.g., 1216024-49-5) or carboxylic acid (e.g., 353258-35-2) moieties. These groups influence solubility and reactivity; for example, esters may enhance membrane permeability, while oximes could participate in chelation .
- Biological Activity : Compound 23 (a phenyl acetate analog) demonstrates potent GLP-1 receptor agonism (EC₅₀ = 12 nM) , suggesting that substitutions at position 3 of the imidazo[1,2-a]pyridine core are critical for receptor binding. The target compound’s oxime group may alter binding kinetics compared to acetate or cyclohexanecarboxylate derivatives.
Table 2: Physicochemical Properties
Key Observations :
- Purity and Stability : The target compound’s high purity (≥95%) aligns with laboratory-grade standards, whereas tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., 1l, 2d) exhibit lower yields (51–55%) due to complex multi-step syntheses .
- Spectral Characterization : Unlike the target compound, analogs like 1l and 2d are extensively characterized via NMR and HRMS, underscoring gaps in the public data for the oxime derivative .
Functional Analogues with Modified Cores
Table 3: Heterocyclic Variants
Key Observations :
Notes
Data Gaps: Limited published data on its biological activity or synthetic methodology compared to analogs like Compound 23 .
Research Opportunities : Structural analogs with carboxylate or phenyl acetate groups (e.g., 1216024-49-5, 353258-35-2) offer templates for developing GLP-1 receptor modulators .
Safety: No hazard data are publicly available; standard precautions for fluorinated compounds should apply.
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often starts from 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives or their esters.
- Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a common intermediate.
Hydrolysis to Carboxylic Acid
- Hydrolysis of the ester to the corresponding carboxylic acid is typically performed in methanol with aqueous sodium hydroxide at 50°C for 1 hour.
- The reaction mixture is acidified to pH 4 with acetic acid to precipitate the acid intermediate.
- Yields reported range from 77% to 80% under these conditions.
Formation of the Ketone
- The ketone is generally prepared by further functionalization of the carboxylic acid or ester intermediates.
- One method involves reaction of 2-amino-3-chloro-5-(trifluoromethyl)pyridine with ethyl bromopyruvate in 1,2-dimethoxyethane at 0°C to room temperature over three days, followed by workup and base treatment to yield the ketone.
- This route provides the ketone in moderate to good yields (e.g., 13 g isolated from 24.7 g starting amine).
Oximation: Conversion of Ketone to Oxime
Reaction Conditions
- The oximation is performed by reacting the ketone with hydroxylamine or hydroxylamine derivatives under controlled conditions.
- The reaction typically yields a mixture of E and Z oxime isomers.
- Solvents such as ethanol or methanol are commonly used.
- Reaction temperatures vary but often involve reflux or mild heating.
Purification and Isomer Separation
- Purification steps involve adjusting pH to precipitate the oxime.
- Chromatographic or crystallization techniques may be employed to separate E and Z isomers if needed.
- High purity oxime is critical for downstream applications.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester hydrolysis | NaOH (1M), MeOH, 50°C, 1 h | 77-80 | Acidification to pH 4 with AcOH precipitates carboxylic acid intermediate |
| Ketone synthesis | 2-amino-3-chloro-5-(trifluoromethyl)pyridine + ethyl bromopyruvate, 0°C to RT, 3 days | ~50-60* | Followed by base treatment and acid precipitation |
| Oximation | Hydroxylamine in ethanol/methanol, reflux or mild heating | Not explicitly reported | Produces (E/Z)-oxime mixture; purification required |
*Exact yield depends on scale and purification.
Research Findings and Notes
- The synthesis route involving ester hydrolysis followed by ketone formation is well-documented and provides a reliable pathway to the key intermediate.
- The oximation step is standard for ketone to oxime conversion but requires careful control to maximize yield and purity.
- The presence of trifluoromethyl and chloro substituents influences reactivity and may require optimization of reaction conditions.
- Literature patents (e.g., WO2021171301A1) describe similar oxime syntheses for trifluoromethyl-substituted acetophenone derivatives, which can be adapted for this compound.
- Reported yields for intermediate steps are generally high (above 75%), indicating efficient synthetic methods.
- No direct, detailed protocols for the exact oxime synthesis of this compound were found in public databases, suggesting proprietary or specialized methods may exist.
Summary Table of Key Preparation Steps
| Compound/Intermediate | Reagents/Conditions | Yield (%) | Reference/Notes |
|---|---|---|---|
| Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | Hydrolysis with 1M NaOH in MeOH, 50°C, 1 h | 77-80 | Acidification to pH 4 with AcOH, filtration and drying |
| 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | Isolated after hydrolysis | High | Precursor for ketone synthesis |
| 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone | Reaction of amino-pyridine with ethyl bromopyruvate, base treatment | Moderate | Multi-day reaction, followed by acid precipitation |
| (E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime | Oximation with hydroxylamine in ethanol/methanol | Not specified | Standard oximation; isomeric mixture formed |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of (E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime?
- Methodological Answer : Key steps include:
- One-pot multi-step reactions to minimize intermediate isolation, as demonstrated in the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives using THF as a solvent and triethylamine (EtN) as a base .
- Regioselective cyclization : Control reaction temperature (room temperature to reflux) and monitor progress via thin-layer chromatography (TLC) to optimize imidazo[1,2-a]pyridine core formation .
- Oxime formation : Use hydroxylamine hydrochloride in ethanol/water under reflux, followed by purification via column chromatography .
Q. How can the E/Z isomerism of the oxime moiety be confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR chemical shifts for oxime protons typically appear at δ 8.5–10.5 ppm. NOESY experiments can distinguish E/Z configurations by spatial proximity of protons .
- Infrared Spectroscopy (IR) : E-isomers show a strong N–O stretch near 1640 cm, while Z-isomers exhibit a weaker band at ~1600 cm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Q. What preliminary pharmacological evaluations support the biological relevance of this compound?
- Methodological Answer :
- In vitro assays : Screen for glucagon-like peptide-1 receptor (GLP-1R) agonist activity using cAMP accumulation assays in HEK293 cells transfected with GLP-1R, as reported for structurally related imidazo[1,2-a]pyridine derivatives .
- Dose-response studies : Evaluate glucose-responsive insulin secretion in pancreatic β-cell lines (e.g., INS-1) at concentrations ranging from 1 nM to 10 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution using LC-MS/MS to identify metabolic liabilities .
- Species-specific receptor affinity : Compare GLP-1R binding kinetics across species (human vs. rodent) via surface plasmon resonance (SPR) .
- Address experimental variability : Standardize in vivo dosing regimens (e.g., oral vs. intravenous) and account for matrix degradation in biofluid samples, as highlighted in HSI-based pollution monitoring studies .
Q. What computational approaches are effective for predicting the binding mode of this compound to GLP-1R?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with the GLP-1R crystal structure (PDB ID: 7S4S) to identify key interactions (e.g., hydrogen bonds with Tyr or hydrophobic contacts with Trp) .
- Pharmacophore modeling : Generate a model based on the 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine)phenyl acetate scaffold to prioritize derivatives with enhanced selectivity .
Q. What strategies mitigate regioselectivity challenges during imidazo[1,2-a]pyridine core synthesis?
- Methodological Answer :
- Substituent-directed cyclization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position to favor cyclization at the 3-position .
- Catalytic systems : Optimize Pd-catalyzed reductive cyclization using formic acid derivatives as CO surrogates to enhance regiocontrol .
Q. How does the oxime moiety influence stability under physiological conditions?
- Methodological Answer :
- pH-dependent degradation : Conduct accelerated stability studies in buffers (pH 1–9) at 37°C, monitoring oxime hydrolysis via HPLC .
- Light sensitivity : Store samples in amber vials under nitrogen to prevent photoisomerization, as recommended for related oxime derivatives .
Q. What analytical techniques are recommended for identifying metabolites of this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
